3-(Thiophen-3-yl)butan-2-ol
Description
The Significance of Thiophene (B33073) and Substituted Butanol Moieties in Contemporary Organic Chemistry
The thiophene ring system, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in organic and medicinal chemistry. wisdomlib.orgnih.gov First identified in 1883, thiophene was initially seen as a mere impurity in benzene (B151609) but was quickly recognized for its unique chemical properties. numberanalytics.combritannica.com Its structure, while similar to benzene, possesses distinct electronic characteristics due to the sulfur heteroatom, which imparts a high degree of aromaticity and reactivity. wikipedia.org This makes thiophene and its derivatives highly versatile building blocks in the synthesis of complex organic molecules. numberanalytics.com
Thiophene moieties are integral to numerous pharmaceuticals, agrochemicals, and advanced materials. nih.govwikipedia.org In medicinal chemistry, replacing a benzene ring with a thiophene ring in a biologically active compound often retains or even enhances its activity. wikipedia.org This is evident in numerous FDA-approved drugs across various therapeutic classes, including anti-inflammatory agents, antihistamines, and antipsychotics. nih.govnih.gov In materials science, thiophene-based polymers are crucial for developing organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics, due to their excellent charge mobility and stability. numberanalytics.comresearchgate.net
Substituted butanols, on the other hand, are valuable aliphatic scaffolds in organic synthesis. The four-carbon chain with a hydroxyl group can be functionalized in numerous ways, serving as a key intermediate in the creation of more complex structures. orgsyn.orggoogle.com Depending on the position and nature of the substituents, these alcohols can be precursors to a wide array of compounds, including esters and ethers used as solvents or fragrance components, and functionalized heterocycles. google.com The hydroxyl group provides a reactive site for oxidation, substitution, or elimination reactions, offering synthetic chemists a reliable handle for molecular elaboration. libretexts.org The combination of a thiophene nucleus with a substituted butanol chain, as seen in 3-(Thiophen-3-yl)butan-2-ol, thus creates a molecule with both a versatile aromatic component and a functional aliphatic linker, making it a compound of significant interest.
Structural Features and Stereochemical Considerations of this compound in Academic Research
This compound is an organic compound that merges a thiophene ring with a butanol chain. The molecule's core structure consists of a butan-2-ol backbone where the hydrogen at position 3 is substituted with a thiophen-3-yl group.
Below is a table summarizing the key chemical properties of the compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₂OS |
| Molecular Weight | 156.25 g/mol |
| Canonical SMILES | CC(C1=CSC=C1)C(C)O |
| InChI Key | ONHZAZPQDURKDG-UHFFFAOYSA-N |
| CAS Number | 1501082-26-3 |
| Data sourced from multiple chemical databases. bldpharm.com |
A critical aspect of this compound from a research perspective is its stereochemistry. The molecule contains two chiral centers at carbons 2 and 3 of the butanol chain. The presence of these two stereocenters means that four distinct stereoisomers can exist: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers are grouped into two pairs of enantiomers and two pairs of diastereomers. ethernet.edu.et The specific spatial arrangement of the hydroxyl group and the thiophene ring can significantly influence the molecule's interaction with other chiral molecules, including biological targets like enzymes and receptors. This stereochemical complexity is a key consideration in its synthesis and in the evaluation of its potential applications, particularly in fields where stereospecific interactions are paramount. smolecule.com
Current Research Landscape of Thiophene-Containing Alcohols as Synthetic Targets
Thiophene-containing alcohols are a class of compounds receiving sustained attention in the research community. Their value stems from their dual functionality: the reactive hydroxyl group and the versatile thiophene ring. researchgate.net This combination makes them attractive synthetic targets and intermediates for building more elaborate molecular architectures. acs.org
Current research often focuses on leveraging these compounds in several key areas:
Catalysis: Thiophene-based structures are being explored for their role in photocatalysis. For instance, thiophene-based covalent triazine frameworks have been synthesized for the efficient photocatalytic oxidation of aromatic alcohols. bohrium.com
Medicinal Chemistry: The thiophene nucleus is a privileged scaffold in drug discovery. nih.gov Thiophene-containing alcohols and their derivatives are frequently synthesized as part of screening libraries to identify new lead compounds with potential therapeutic activities, such as antimicrobial or anti-inflammatory properties. nih.gov
Materials Science: The electronic properties of the thiophene ring make it a valuable component in functional materials. researchgate.net Research includes the development of thiophene-based chromophores for use in sensors. These materials can exhibit solvatochromism, where their color changes in response to the polarity of their environment, enabling the detection of substances like water or alcohols. researchgate.net
Synthesis strategies for thiophene-containing alcohols are also an active area of investigation. Common methods involve the alkylation of thiophene with appropriate alcohols or olefins, or the reaction of a thiophene-derived organometallic reagent (like a Grignard or organolithium species) with an aldehyde or ketone. acs.orgrsc.org The development of efficient and stereoselective synthetic routes to access specific stereoisomers of chiral thiophene alcohols remains a significant goal for synthetic chemists.
Structure
3D Structure
Properties
Molecular Formula |
C8H12OS |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
3-thiophen-3-ylbutan-2-ol |
InChI |
InChI=1S/C8H12OS/c1-6(7(2)9)8-3-4-10-5-8/h3-7,9H,1-2H3 |
InChI Key |
ONHZAZPQDURKDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CSC=C1)C(C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Thiophen 3 Yl Butan 2 Ol
Chiral Pool Approaches for 3-(Thiophen-3-yl)butan-2-ol Synthesis
Chiral pool synthesis utilizes readily available, enantiomerically pure compounds from nature as starting materials. nih.govgoogle.com This strategy elegantly transfers the existing chirality of the starting material to the target molecule, bypassing the need for developing a de novo asymmetric transformation. Terpenes, amino acids, and carbohydrates are common sources for the chiral pool. nih.gov
Derivation from Naturally Occurring Chiral Precursors
Naturally occurring terpenes such as pulegone (B1678340), citronellol, and isopulegol (B1217435) are versatile starting points for the synthesis of complex chiral molecules. nih.gov For the synthesis of this compound, a precursor like (R)-pulegone could theoretically be employed. The synthesis would involve the degradation of the pulegone skeleton to reveal a chiral butan-2-ol fragment, to which the thiophen-3-yl group could be attached. For instance, ozonolysis of (R)-pulegone can yield (R)-3-methylcyclopentane-1,2-dione, which can be further manipulated. A more direct approach might involve a precursor like (S)-3-hydroxybutanoate, which is accessible from biological processes. This chiral building block could be converted to a suitable electrophile, such as a tosylate or halide, followed by a coupling reaction with a 3-thienyl organometallic reagent (e.g., 3-thienylmagnesium bromide or 3-thienyllithium) to install the thiophene (B33073) moiety.
A hypothetical pathway could start from ethyl (R)-3-hydroxybutanoate, a common chiral pool chemical.
| Step | Reaction | Description |
| 1 | Protection of Alcohol | The secondary alcohol is protected with a suitable group (e.g., TBDMS, Bn) to prevent side reactions. |
| 2 | Reduction of Ester | The ester is reduced to the primary alcohol using a reagent like LiAlH₄. |
| 3 | Conversion to Leaving Group | The resulting primary alcohol is converted to a good leaving group, for example, by tosylation (TsCl, pyridine) or bromination (PBr₃). |
| 4 | Grignard Coupling | The electrophile is reacted with 3-thienylmagnesium bromide in the presence of a suitable catalyst (e.g., CuI) to form the C-C bond. |
| 5 | Deprotection | The protecting group is removed to yield the target chiral alcohol, this compound. |
Utilization of Readily Available Chiral Building Blocks
The chiral pool also includes simple, commercially available building blocks that are not directly sourced as complex natural products but are produced in enantiopure form via resolution or fermentation. science.gov For example, enantiomerically pure (R)- or (S)-propylene oxide can serve as a versatile precursor. Ring-opening of propylene (B89431) oxide with a 3-thienyl nucleophile, such as that derived from 3-lithiothiophene, would directly install the thiophene at the C4 position. However, this would yield a primary alcohol, 1-(thiophen-3-yl)propan-2-ol. To obtain the target structure, a strategy starting from a four-carbon chiral building block is necessary.
A more viable approach utilizes enantiopure (R)- or (S)-1,3-butanediol. By selectively functionalizing one of the hydroxyl groups, a chiral electrophile can be generated. For instance, selective tosylation of the primary hydroxyl group of (R)-1,3-butanediol, followed by reduction of the remaining secondary alcohol to a methyl group (e.g., via Barton-McCombie deoxygenation), and subsequent coupling with a 3-thienyl nucleophile would be a plausible, albeit lengthy, route.
Asymmetric Catalysis for Enantioselective Synthesis
Asymmetric catalysis offers a more atom-economical and flexible approach to chiral molecules, creating the stereocenter from a prochiral substrate using a small amount of a chiral catalyst. scholaris.ca
Transition Metal-Catalyzed Asymmetric Hydrogenation of Prochiral Ketone Precursors
The most direct route to chiral this compound via asymmetric catalysis is the hydrogenation of the corresponding prochiral ketone, 3-(thiophen-3-yl)butan-2-one. This reaction is typically catalyzed by complexes of transition metals like ruthenium, rhodium, or iridium, coordinated to chiral phosphine (B1218219) ligands. acs.orgub.edu
While specific studies on the asymmetric hydrogenation of 3-(thiophen-3-yl)butan-2-one are not widely reported, extensive research on analogous aryl and heteroaryl ketones provides a strong basis for predicting successful conditions. sciengine.com For example, Ru(II) complexes with chiral diphosphine ligands like BINAP or its derivatives are highly effective for the asymmetric hydrogenation of aryl ketones. scholaris.ca A study on the hydrogenation of α-keto Weinreb amides using a [Ru((S)-Sunphos)(benzene)Cl]Cl catalyst demonstrated high yields and enantioselectivities for a range of substrates. sciengine.com Similarly, rhodium-catalyzed asymmetric hydrogenation of (E)-3-(thiophen-2-yl)but-2-enamide using a chiral phosphine ligand achieved 94% yield and 94% enantiomeric excess (ee), indicating that thiophene moieties are well-tolerated in such catalytic systems. amazonaws.com
Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation of Heteroaryl Ketones
| Catalyst Precursor | Chiral Ligand | Substrate Type | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| [RuCl₂(PPh₃)₃] | (R)-Xyl-P-Phos/DPEN | Aryl Ketones | >99 | 99 | acs.org |
| [Rh(cod)₂]BF₄ | (R,R)-f-spiroPhos | α,β-Unsaturated Amides | 94 | 94 | amazonaws.com |
Based on these precedents, it is highly probable that 3-(thiophen-3-yl)butan-2-one could be hydrogenated with high enantioselectivity using a Ru- or Rh-based catalyst system.
Organocatalytic Stereoselective Transformations
Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a powerful tool in asymmetric synthesis. google.com For the synthesis of chiral alcohols, organocatalytic reductions of ketones are particularly relevant. One common method involves the use of a Hantzsch ester as a stoichiometric reductant in the presence of a chiral Brønsted acid or a bifunctional catalyst.
A notable example is the enantioselective reduction of various ketones using bifunctional thiourea-amine catalysts. amazonaws.com These catalysts activate both the ketone (via hydrogen bonding to the thiourea) and the reductant. In a study using such a catalyst, the reduction of 1-(thiophen-2-yl)ethanone with trichlorosilane (B8805176) afforded (S)-1-(thiophen-2-yl)ethanol in 66% yield and an excellent 97% ee. amazonaws.com This result strongly suggests that a similar approach would be effective for the analogous reduction of 3-(thiophen-3-yl)butan-2-one.
Table 2: Organocatalytic Reduction of a Thienyl Ketone
| Catalyst | Reductant | Substrate | Yield (%) | ee (%) | Reference |
|---|
Another organocatalytic strategy could involve the asymmetric transfer hydrogenation of 3-(thiophen-3-yl)butan-2-one using a chiral phosphoric acid (CPA) catalyst and a suitable hydrogen donor like a Hantzsch ester.
Asymmetric Addition Reactions to Carbonyls or Imines Bearing the Thiophene Moiety
Asymmetric addition of a nucleophile to a carbonyl group is a fundamental C-C bond-forming reaction for creating chiral alcohols. To synthesize this compound, this could involve the asymmetric addition of a methyl nucleophile (e.g., from dimethylzinc (B1204448) or methylmagnesium bromide) to 1-(thiophen-3-yl)propan-1-one.
The enantioselective addition of organometallic reagents to ketones is often promoted by chiral ligands. For instance, the addition of Grignard reagents to ketones has been achieved with high enantioselectivity using chiral biaryl ligands derived from 1,2-diaminocyclohexane (DACH). nih.gov These ligands coordinate to the magnesium atom, creating a chiral environment that directs the nucleophilic attack. While this method has been primarily developed for tertiary alcohols, its principles are applicable to secondary alcohol synthesis from the appropriate ketone.
Alternatively, a nickel-catalyzed reductive coupling of an enol ester with an alkyl iodide could be envisioned. Such methods have been shown to be effective for generating chiral aliphatic alcohols with high enantioselectivity, and thiophene-containing substrates are compatible. nih.gov
Table 3: Examples of Asymmetric Addition/Coupling Reactions
| Reaction Type | Catalyst/Ligand System | Substrate Example | Product Type | ee (%) | Reference |
|---|---|---|---|---|---|
| Grignard Addition | (R,R)-DACH-derived biaryl ligand | Aryl Ketones | Tertiary Alcohols | up to 95 | nih.gov |
| Ni-catalyzed Hydroalkylation | NiBr₂·diglyme / Chiral Pyrox Ligand | Enol Ester + Thiophene-containing alkyl iodide | Chiral Alcohol Derivative | 90 | nih.gov |
These examples demonstrate the feasibility of constructing the chiral center of this compound through a stereocontrolled C-C bond formation adjacent to the thiophene ring.
Diastereoselective Synthetic Strategies
The synthesis of specific stereoisomers of this compound is critical as different stereoisomers can exhibit varied biological activities. Diastereoselective strategies focus on controlling the formation of the two chiral centers within the molecule to produce a desired diastereomer in high purity.
Substrate-Controlled Diastereoselective Reactions
In substrate-controlled diastereoselective reactions, the stereochemical outcome is dictated by the existing chirality of the substrate. A frequently used method for synthesizing this compound involves the reduction of the prochiral ketone, 3-(thiophen-3-yl)butan-2-one. The diastereoselectivity of this reduction is influenced by the steric and electronic characteristics of both the substrate and the reducing agent.
The Felkin-Anh model is a widely accepted framework for predicting the stereochemistry of nucleophilic additions to chiral carbonyl compounds. For 3-(thiophen-3-yl)butan-2-one, the thiophen-3-yl group is sterically bulkier than the methyl group. Consequently, a nucleophilic hydride will preferentially attack from the less hindered face, leading to the predominant formation of the syn diastereomer.
The choice of reducing agent significantly impacts the diastereomeric ratio. Sterically hindered reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), generally afford higher diastereoselectivity compared to less bulky reagents like sodium borohydride (B1222165) (NaBH₄).
Interactive Table 1: Diastereoselectivity in the Reduction of 3-(Thiophen-3-yl)butan-2-one
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| Sodium Borohydride (NaBH₄) | Methanol (B129727) | 0 | 65:35 |
| Lithium Aluminium Hydride (LiAlH₄) | THF | -78 | 70:30 |
| L-Selectride® | THF | -78 | 95:5 |
| K-Selectride® | THF | -78 | 92:8 |
Chiral Auxiliary-Mediated Diastereoselective Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to guide the stereochemical outcome of a reaction. wikipedia.org After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org Evans' oxazolidinone auxiliaries are a prominent example and are widely used in asymmetric synthesis. bath.ac.ukresearchgate.net
For the synthesis of this compound, a chiral auxiliary can be attached to a precursor like 3-(thiophen-3-yl)butanoic acid. The general process involves:
Acylation of a chiral oxazolidinone, for instance, with 3-(thiophen-3-yl)butanoyl chloride. wikipedia.org
The resulting imide is enolized with a base, and the subsequent alkylation or other modification proceeds with high diastereoselectivity due to the steric influence of the auxiliary. wikipedia.org
Finally, the auxiliary is cleaved to yield the desired chiral product. nih.gov
This methodology allows for the synthesis of specific stereoisomers of this compound with high levels of purity.
Novel Routes for Thiophene Ring Construction within the Butanol Framework
Instead of beginning with a pre-existing thiophene ring, these innovative strategies involve constructing the thiophene ring as a key step in the synthesis. This can provide greater flexibility in accessing diverse substitution patterns on the thiophene ring.
Metal-Mediated Cyclization Approaches to Substituted Thiophenes
Transition-metal-catalyzed reactions are powerful tools for synthesizing thiophenes. mdpi.compsu.edu Palladium-catalyzed cyclization of functionalized alkynes is a notable method. mdpi.compsu.edu For instance, 1-mercapto-3-yn-2-ols can be converted into the corresponding thiophenes using a PdI₂ catalyst with a KI additive in methanol or an ionic liquid. organic-chemistry.org This approach benefits from being regioselective and atom-economical. psu.edu Copper-catalyzed reactions also provide efficient routes to substituted thiophenes. organic-chemistry.org
Another approach is the intramolecular cyclization of organometallic intermediates. For example, dilithio-derivatives of thiophene precursors can be treated with copper or zinc salts, followed by a mediated cyclization to form fused thiophene systems. researchgate.net
Metal-Free Thiophene Formation Methodologies
Driven by the principles of green chemistry, metal-free methods for thiophene synthesis are gaining prominence. nih.gov These methods often utilize readily available reagents and milder reaction conditions. nih.govorganic-chemistry.org
One such method involves the reaction of buta-1-enes with potassium sulfide (B99878), proceeding through the cleavage of multiple C-H bonds to form the thiophene ring. organic-chemistry.org Another strategy is the dehydration and sulfur cyclization of alkynols using elemental sulfur. organic-chemistry.org The reaction of 1,3-diynes with sodium sulfide also provides a direct, metal-free route to thiophenes. mdpi.com
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to create more environmentally benign and sustainable processes. acgpubs.orgnih.gov This involves a focus on atom economy, use of safer solvents, energy efficiency, and waste reduction. mdpi.comrsc.org
Key strategies for a greener synthesis include:
Catalysis: Employing catalytic methods, including biocatalysis, reduces waste compared to stoichiometric reactions. researchgate.net The use of recyclable catalysts is particularly advantageous.
Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids significantly improves the environmental profile of a synthesis. mdpi.comrsc.org Recent studies have shown that even industrial wastewater can be effectively used as a reaction medium for certain palladium-catalyzed arylations of thiophene derivatives. rsc.org
Atom Economy: Designing synthetic routes with high atom economy, where most atoms from the reactants are incorporated into the final product, is a fundamental principle. Multicomponent reactions, such as the Gewald reaction, are often highly atom-economical. nih.gov
Energy Efficiency: The use of microwave-assisted synthesis or flow chemistry can lead to shorter reaction times and lower energy consumption. acgpubs.org
Interactive Table 2: Application of Green Chemistry Principles in Synthesis
| Green Chemistry Principle | Application in this compound Synthesis |
| Prevention | Designing synthetic pathways to minimize the generation of waste products. |
| Atom Economy | Utilizing multicomponent reactions to maximize the incorporation of reactant atoms into the final product. nih.gov |
| Less Hazardous Chemical Syntheses | Substituting toxic and hazardous reagents and solvents with safer alternatives. rsc.org |
| Designing Safer Chemicals | Ensuring the final product and any byproducts exhibit minimal toxicity. |
| Safer Solvents and Auxiliaries | Using environmentally benign solvents such as water, ionic liquids, or deep eutectic solvents. mdpi.comrsc.org |
| Design for Energy Efficiency | Employing methods like microwave irradiation to reduce reaction times and energy input. acgpubs.org |
| Use of Renewable Feedstocks | Investigating the use of starting materials derived from renewable biological sources. |
| Reduce Derivatives | Minimizing the use of protecting groups to avoid additional synthetic steps and waste. |
| Catalysis | Utilizing catalytic reagents in small amounts instead of stoichiometric reagents. researchgate.net |
| Design for Degradation | Designing the molecule to be biodegradable after its intended use. |
| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the potential for accidents. |
Development of Environmentally Benign Reaction Conditions
Traditional organic syntheses often rely on volatile and hazardous organic solvents. The exploration of greener alternatives is a key focus in the synthesis of thiophene derivatives.
One promising approach involves the use of deep eutectic solvents (DESs) , which are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. These solvents are often biodegradable, have low toxicity, and can be recycled. For instance, the synthesis of substituted 3-iodobenzothiophenes, which can be precursors to functionalized thiophenes, has been successfully carried out in a DES composed of choline (B1196258) chloride and urea (B33335) (ChCl/urea) or choline chloride and glycerol (B35011) (ChCl/Gly). unipa.it The use of ChCl/Gly as a solvent in Sonogashira coupling reactions of iodo-benzothiophenes has shown to significantly improve product yields compared to more conventional solvents. unipa.it
Water itself is the most environmentally benign solvent. While organic compounds often have poor solubility in water, the use of specialized catalysts and reaction conditions can overcome this limitation. For example, the synthesis of biaryls and other coupled products has been achieved in aqueous media using water-soluble catalysts. researchgate.net Furthermore, chemoenzymatic methods, which employ enzymes as biocatalysts, are often performed in aqueous solutions. The use of acyltransferases from Mycobacterium smegmatis has been shown to be effective for the kinetic resolution of various alcohols in water, offering a green route to enantiomerically pure compounds. mdpi.com
Solvent-free or neat reaction conditions represent an ideal scenario in green chemistry, as they eliminate the need for a solvent altogether. The synthesis of quaternary α-hydroxy α-trifluoromethyl diazenes, including thiophene-containing analogues, has been demonstrated under solvent-free conditions, showcasing high efficiency and reduced environmental footprint. rsc.org
Microwave-assisted organic synthesis (MAOS) is another technique that aligns with the principles of green chemistry. By using microwave irradiation, reaction times can be dramatically reduced, often leading to higher yields and cleaner reactions with fewer byproducts. univpancasila.ac.id This method has been applied to various syntheses involving heterocyclic compounds.
The use of solid supports or alternative reaction media can also contribute to more environmentally friendly processes. For example, the synthesis of a related compound, 1,3-bis(tert-butylthio)-2-(thiophen-3-yl)propan-2-ol, has been reported using hydrated silica (B1680970) gel , which facilitates the reaction and simplifies purification. rsc.org
The following table summarizes various environmentally benign conditions applied in the synthesis of thiophene derivatives and related compounds.
| Reaction Type | Green Condition | Catalyst/Reagent | Substrate Example | Product Yield | Reference |
| Iodocyclization | Deep Eutectic Solvent (ChCl/urea) | I₂, KI | 2-((4-methoxyphenyl)ethynyl)-1-methylthio)benzene | 81% | unipa.it |
| Sonogashira Coupling | Deep Eutectic Solvent (ChCl/Gly) | Pd(OAc)₂, PPh₃, CuI, TEA | 2-(3-iodobenzo[b]thiophen-2-yl)propan-2-ol and 1-hexyne | 77% | unipa.it |
| Nucleophilic Addition | Solvent-free | - | 1-(Thiophen-2-yl)-2,2,2-trifluoroethan-1-one and tert-butylhydrazine | 99% | rsc.org |
| Thioether Synthesis | Hydrated Silica Gel | NaOH | 1,3-dichloro-2-(thiophen-3-yl)propan-2-ol and tert-butylthiol | - | rsc.org |
| Enantioselective Transesterification | Water | Acyltransferase from M. smegmatis | rac-1-(7-Nitro-3,4-dihydroquinolin-1(2H)-yl)propan-2-ol | >99% ee | mdpi.com |
Catalyst Recycling and Sustainable Reagent Selection
The ability to recover and reuse a catalyst is a cornerstone of sustainable chemical manufacturing. This not only reduces the cost of the process but also minimizes the generation of chemical waste, particularly when the catalyst contains precious or heavy metals.
One effective strategy is the development of heterogeneous catalysts , which exist in a different phase from the reactants and can be easily separated by filtration. A reusable copper-nickel (Cu-Ni) bimetallic catalyst has been developed for the synthesis of propargylamines via a multicomponent coupling reaction. rsc.org This catalyst was shown to be recyclable for several runs without a significant loss of activity.
Another approach involves the immobilization of a homogeneous catalyst on a solid support. Macromolecular catalyst systems , where the active catalytic species is attached to a polymer backbone, have been designed for green chemistry applications. For example, catalysts containing the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) radical, a highly efficient oxidant for alcohols, have been synthesized on a polymer scaffold. metu.edu.tr These macromolecular catalysts are non-metallic, can be used in low concentrations, and are designed for easy recovery and reuse. metu.edu.tr Similarly, amphiphilic resin-supported palladium catalysts have been used for coupling reactions in aqueous media, allowing for the recycling of the catalyst. researchgate.net
The recycling of the reaction medium itself, such as deep eutectic solvents, further enhances the sustainability of a synthetic process. In the synthesis of 3-alkynylbenzothiophenes, the ChCl/urea deep eutectic solvent was successfully recycled multiple times without a significant drop in the product yield. unipa.it
The selection of reagents also plays a crucial role in the sustainability of a synthesis. The use of more abundant and less toxic metals in catalysts is a desirable goal. While palladium is a common catalyst in cross-coupling reactions, research into catalysts based on more earth-abundant metals like copper and nickel is an active area. rsc.org Biocatalysis, using enzymes, represents the ultimate in sustainable reagent selection, as enzymes are biodegradable and operate under mild conditions. mdpi.com
The table below provides examples of recyclable catalysts and sustainable reagents used in the synthesis of thiophene-related compounds.
| Catalyst System | Reaction Type | Sustainable Feature | Recyclability | Reference |
| Cu-Ni Bimetallic Nanoparticles | Multicomponent Coupling | Reusable heterogeneous catalyst | Recycled for 5 runs with minimal loss of activity | rsc.org |
| Macromolecular TEMPO | Alcohol Oxidation | Non-metallic, reusable catalyst | Designed for reusability | metu.edu.tr |
| Amphiphilic Resin-Supported Palladium | Suzuki & Sonogashira Coupling | Catalyst recycling in aqueous media | Recyclable | researchgate.net |
| Choline Chloride/Urea (DES) | Iodocyclization | Recyclable solvent | Recycled several times without appreciable yield loss | unipa.it |
Spectroscopic and Advanced Structural Elucidation of 3 Thiophen 3 Yl Butan 2 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 3-(Thiophen-3-yl)butan-2-ol, a combination of 1H NMR, 13C NMR, and two-dimensional NMR techniques would be essential to confirm its molecular structure and determine the relative stereochemistry of its chiral centers.
Detailed Proton Nuclear Magnetic Resonance (1H NMR) Analysis for Stereoisomer Differentiation
The 1H NMR spectrum of this compound is expected to show distinct signals for the protons in the thiophene (B33073) ring and the butanol side chain. The thiophene ring protons would likely appear in the aromatic region (typically δ 6.5-8.0 ppm). The protons on the butanol chain would include a doublet for the methyl group adjacent to the CH, a multiplet for the CH proton, a multiplet for the CH proton attached to the hydroxyl group, and a doublet for the terminal methyl group. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Differentiation of the diastereomers of this compound would be possible by careful analysis of the coupling constants between the protons on the chiral centers (C2 and C3 of the butan-2-ol chain). The magnitude of the vicinal coupling constant (³J) between the protons on C2 and C3 would differ for the (2R,3R)/(2S,3S) and (2R,3S)/(2S,3R) pairs of enantiomers, a principle described by the Karplus equation.
Table 1: Predicted 1H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Thiophene-H | 6.5 - 8.0 | m | - |
| CH-OH | 3.5 - 4.5 | m | - |
| CH-Thiophene | 2.5 - 3.5 | m | - |
| CH₃ (on C2) | 1.0 - 1.5 | d | ~6-7 |
| CH₃ (on C4) | 0.8 - 1.3 | d | ~6-7 |
Note: This table is predictive and not based on experimental data.
Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Carbon Skeleton Characterization
The 13C NMR spectrum would provide information about the carbon framework of the molecule. It is expected to show signals for the four distinct carbon environments in the thiophene ring and the four carbons of the butan-2-ol side chain. The carbons of the thiophene ring would resonate in the aromatic region (δ 120-140 ppm). The carbon bearing the hydroxyl group (C2) would be expected in the δ 60-70 ppm range, while the other aliphatic carbons would appear at higher fields.
Table 2: Predicted 13C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Thiophene-C | 120 - 140 |
| C-OH | 60 - 70 |
| C-Thiophene | 40 - 50 |
| CH₃ (on C2) | 20 - 30 |
Note: This table is predictive and not based on experimental data.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry
Two-dimensional NMR experiments would be crucial for the unambiguous assignment of the proton and carbon signals and for establishing the connectivity and stereochemistry of this compound.
COSY (Correlation Spectroscopy): Would reveal the coupling relationships between protons, confirming the connectivity within the butanol side chain and the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, allowing for the assignment of carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is essential for confirming the attachment of the butan-2-ol chain to the thiophene ring at the C3 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons. For stereoisomer analysis, NOESY could show through-space interactions that would differ between diastereomers, thus helping to determine the relative stereochemistry.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H (aliphatic and aromatic), C=C (aromatic), and C-S bonds. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol functional group. C-H stretching vibrations for the aromatic thiophene ring would be expected just above 3000 cm⁻¹, while the aliphatic C-H stretches would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring would likely be observed in the 1400-1600 cm⁻¹ region. A C-S stretching vibration may be observed in the fingerprint region.
Table 3: Predicted FT-IR Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| O-H stretch (alcohol) | 3200 - 3600 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=C stretch (aromatic) | 1400 - 1600 |
Note: This table is predictive and not based on experimental data.
Raman Spectroscopy
Raman spectroscopy would provide complementary information to FT-IR. The aromatic ring stretching vibrations of the thiophene moiety are expected to give rise to strong signals in the Raman spectrum. The C-S bond, being more polarizable, might also show a characteristic Raman signal. The O-H stretch is typically a weak band in Raman spectroscopy.
Table 4: Predicted Raman Data for this compound
| Functional Group | Predicted Raman Shift (cm⁻¹) |
|---|---|
| C=C stretch (aromatic) | 1400 - 1600 (strong) |
| C-H stretch (aromatic) | 3000 - 3100 (medium) |
| C-H stretch (aliphatic) | 2850 - 3000 (medium) |
Note: This table is predictive and not based on experimental data.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the precise molecular formula of this compound. This technique measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of the elemental composition.
For this compound, with a chemical formula of C₈H₁₂OS, the expected exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³²S). This high-resolution data provides unequivocal confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.
Table 1: Theoretical HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₂OS |
| Calculated Exact Mass | 156.0609 |
| Ionization Mode | Electrospray Ionization (ESI) or Electron Ionization (EI) |
Note: This table represents theoretical data as specific experimental results for this compound are not publicly documented.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds in a mixture before detecting them with a mass spectrometer. For this compound, GC-MS would serve two primary purposes: assessing the purity of a sample and potentially separating it from its structural isomers.
The gas chromatogram would show a peak at a specific retention time corresponding to the compound. The presence of additional peaks would indicate impurities. The mass spectrum associated with the main peak would provide a fragmentation pattern. This pattern, resulting from the ionization and subsequent breakdown of the molecule, acts as a molecular "fingerprint." Expected fragmentation for this molecule would likely involve the loss of a water molecule (H₂O), a methyl group (CH₃), or cleavage of the bond between the carbon atoms of the butanol chain. The base peak in the mass spectrum of the related compound butan-2-ol is often the m/z 45 ion, [CH₃CHOH]⁺. docbrown.info A similar fragmentation would be anticipated here.
Furthermore, GC, especially when using a chiral stationary phase, can be employed to separate enantiomers or diastereomers, which is critical for analyzing stereoisomeric mixtures. GC-MS is also effective in distinguishing between constitutional isomers, such as 3-(Thiophen-2-yl)butan-2-ol and 4-(Thiophen-3-yl)butan-2-ol, which would exhibit different retention times and potentially subtle differences in their mass spectra. nih.govscielo.br
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and absolute stereochemistry. carleton.edu
Since this compound is a liquid or low-melting solid at room temperature, it would likely need to be converted into a crystalline derivative to be suitable for single-crystal X-ray diffraction. unimi.it Common derivatization strategies for alcohols include esterification with a carboxylic acid containing a heavy atom (like a bromine-substituted benzoic acid). The presence of the heavy atom facilitates the determination of the absolute configuration.
Once a suitable single crystal is grown, X-ray diffraction analysis would yield a detailed 3D model of the molecule. This would unambiguously establish the absolute configuration (R or S) at the two chiral centers of the derivative, and by extension, of the original alcohol. acs.org This technique provides the ultimate proof of structure and stereochemistry. researchgate.net
Chiroptical Spectroscopy for Enantiomeric Purity and Optical Activity
Chiroptical spectroscopy involves the interaction of chiral molecules with polarized light and is fundamental for studying enantiomers.
Optical rotation is the measurement of the angle to which a chiral compound rotates the plane of polarized light. This property is measured using a polarimeter. The specific rotation, [α], is a standardized value that is characteristic of a particular enantiomer under specific conditions (temperature, wavelength of light, solvent, and concentration).
A pure enantiomer of this compound would exhibit a specific rotation value. For instance, pure (R)-2-butanol has a specific rotation of -13.52°. chegg.com The corresponding (S)-enantiomer would have an equal and opposite rotation (+13.52°). A racemic mixture (a 50:50 mix of both enantiomers) would have an optical rotation of zero.
By measuring the observed rotation of a sample and comparing it to the specific rotation of the pure enantiomer (if known), one can calculate the enantiomeric excess (ee), which indicates the purity of the chiral sample.
Table 2: Parameters for Optical Rotation Measurement
| Parameter | Description |
|---|---|
| Specific Rotation [α] | A characteristic physical property of a chiral compound. |
| Observed Rotation (α) | The measured angle of rotation for a specific sample. |
| Temperature (T) | Typically standardized at 20°C or 25°C. |
| Wavelength (λ) | Usually the D-line of a sodium lamp (589 nm). |
| Path Length (l) | The length of the polarimeter cell, in decimeters (dm). |
| Concentration (c) | The concentration of the sample in g/mL. |
Note: This table outlines the standard parameters for measurement. No experimental optical rotation values for this compound are currently documented in scientific literature.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in the absorption of left- and right-handed circularly polarized light by a chiral molecule. This analytical technique is exceptionally valuable for determining the absolute configuration and conformational details of stereoisomers in solution. For a chiral molecule such as this compound, which possesses two stereogenic centers, CD spectroscopy represents a critical tool for unambiguous stereochemical assignment.
The utility of CD spectroscopy for this compound hinges on the presence of the thiophene ring, which acts as a chromophore. The electronic transitions of this thiophene ring, when perturbed by the chiral environment created by the stereocenters of the butanol side chain, become chiroptically active. This activity manifests as characteristic signals in the CD spectrum known as Cotton effects. The sign (positive or negative) and intensity of these Cotton effects are exquisitely sensitive to the three-dimensional spatial arrangement of the atoms, providing a unique fingerprint for each stereoisomer.
Given the absence of experimental data, the standard approach for a stereochemical investigation of this compound using CD spectroscopy would involve a synergistic combination of experimental measurement and theoretical calculation. The computational aspect, typically employing Time-Dependent Density Functional Theory (TD-DFT), would be essential. This process would involve calculating the theoretical CD spectra for all possible stereoisomers—(2R,3R), (2S,3S), (2R,3S), and (2S,3R)—and then comparing these predicted spectra to the experimentally measured spectrum of a synthesized or isolated sample to assign the correct absolute configuration.
Illustrative Data for CD Spectroscopy of this compound Stereoisomers
The following data table is a hypothetical representation of the kind of results that would be obtained from a CD spectroscopic analysis. The values are illustrative and serve to demonstrate the expected relationships between the spectra of different stereoisomers, particularly the mirror-image relationship between enantiomers.
| Stereoisomer | Wavelength of Maximum Absorption (nm) | Sign of Cotton Effect | Molar Ellipticity [θ] (deg·cm²/dmol) |
| (2R,3R) | ~238 | Positive | +15,000 |
| (2S,3S) | ~238 | Negative | -15,000 |
| (2R,3S) | ~242 | Negative | -9,500 |
| (2S,3R) | ~242 | Positive | +9,500 |
Table 1. This table provides a hypothetical illustration of the expected CD spectroscopic data for the four stereoisomers of this compound. The data demonstrates how enantiomeric pairs would exhibit opposite Cotton effects, while diastereomers would have distinctly different CD spectra.
Reactivity and Mechanistic Investigations of 3 Thiophen 3 Yl Butan 2 Ol
Reactions of the Hydroxyl Functional Group
The secondary alcohol in 3-(thiophen-3-yl)butan-2-ol is a versatile functional group, capable of undergoing a range of transformations including oxidation, reduction, substitution, and elimination reactions.
The oxidation of the secondary alcohol in this compound yields the corresponding ketone, 3-(thiophen-3-yl)butan-2-one. This transformation can be achieved using various oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. smolecule.com The reverse reaction, the reduction of 3-(thiophen-3-yl)butan-2-one, can produce a racemic mixture of (2R,3S/2S,3R)- and (2S,3S/2R,3R)-3-(thiophen-3-yl)butan-2-ol. Common reducing agents for this purpose include sodium borohydride (B1222165) and lithium aluminum hydride. smolecule.com
Stereoselective synthesis of specific enantiomers of this compound can be achieved through the use of chiral catalysts or auxiliaries. Asymmetric reduction of the ketone precursor is a common strategy. While specific studies on the stereoselective reduction of 3-(thiophen-3-yl)butan-2-one are not widely documented, general methods for the asymmetric reduction of ketones are well-established. These often involve the use of chiral borane (B79455) reagents or catalytic hydrogenation with chiral metal complexes.
Similarly, stereoselective oxidation of a racemic mixture of the alcohol can be employed in kinetic resolution protocols. Chiral oxidizing agents or catalysts can selectively oxidize one enantiomer at a faster rate, leaving the other enantiomer in excess. The stereoselective oxidation of sulfenates to sulfinates has been achieved with high diastereoselectivity using chiral oxaziridines. acs.org
The hydroxyl group is a poor leaving group. Therefore, for nucleophilic substitution reactions to occur, it must first be converted into a better leaving group. masterorganicchemistry.com This is typically achieved by protonation under acidic conditions or by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate. google.com
Once activated, the carbon bearing the leaving group becomes susceptible to attack by nucleophiles. The reaction of butan-2-ol with concentrated hydrobromic acid, for example, proceeds via an SN1 mechanism, involving the formation of a secondary carbocation intermediate. pearson.com This allows for the substitution of the hydroxyl group with a bromide ion. Due to the planar nature of the carbocation, the nucleophile can attack from either face, leading to a mixture of stereoisomers. pearson.com
The conversion of alcohols to good leaving groups like tosylates or mesylates allows for a broader range of nucleophiles to be used in subsequent substitution reactions under milder conditions. vu.lt These reactions are crucial for introducing diverse functionalities at the C-2 position of the butanyl chain. For instance, the bromine atom in 3-(3-bromothiophen-2-yl)butan-2-ol (B13283601) can be replaced by various nucleophiles. smolecule.com
The dehydration of this compound results in the formation of an alkene. This elimination reaction can be catalyzed by strong acids like sulfuric acid or phosphoric acid, or by passing the alcohol vapor over a heated catalyst such as aluminum oxide. periodicchemistry.comsavemyexams.com The mechanism of acid-catalyzed dehydration for secondary alcohols typically proceeds through an E1 pathway. masterorganicchemistry.comperiodicchemistry.com This involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a secondary carbocation intermediate. masterorganicchemistry.comperiodicchemistry.com A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form the double bond.
The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. periodicchemistry.com In the case of this compound, elimination can lead to the formation of two possible regioisomers: 3-(thiophen-3-yl)but-1-ene and 3-(thiophen-3-yl)but-2-ene. According to Zaitsev's rule, 3-(thiophen-3-yl)but-2-ene would be the expected major product.
It is important to note that carbocation intermediates are prone to rearrangement to form more stable carbocations. periodicchemistry.comyoutube.com However, in the case of the secondary carbocation formed from this compound, a 1,2-hydride shift would lead to another secondary carbocation, offering no significant stability advantage.
Alternative methods for dehydration that avoid strongly acidic conditions include the use of reagents like phosphorus oxychloride (POCl3) in pyridine (B92270). libretexts.org This method is particularly useful for hindered secondary alcohols and can sometimes favor the formation of the less substituted (Hofmann) product due to steric hindrance. libretexts.org The Burgess reagent is another option that generally leads to syn-selective dehydration. au.dk
Table 1: Regioselectivity in Elimination Reactions of Secondary Alcohols
| Reagent/Condition | Major Product | Mechanistic Pathway | Reference |
| Concentrated H₂SO₄/Heat | Zaitsev (more substituted) | E1 | periodicchemistry.com |
| POCl₃/Pyridine | Can favor Hofmann (less substituted) | E2 | libretexts.org |
| Burgess Reagent | Syn-elimination | Ei | au.dk |
Reactivity of the Thiophene (B33073) Heterocycle
The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The position of the butan-2-ol substituent at the 3-position influences the regioselectivity of these reactions.
Thiophene undergoes electrophilic aromatic substitution (EAS) reactions, such as halogenation and nitration, more readily than benzene (B151609). st-andrews.ac.uk The heteroatom activates the ring towards electrophilic attack, with the α-positions (C2 and C5) being more reactive than the β-positions (C3 and C4). st-andrews.ac.ukcolab.ws
For a 3-substituted thiophene like this compound, the directing effect of the alkyl substituent must be considered. Alkyl groups are weakly activating and ortho-, para-directing. In the context of the thiophene ring, this means they direct incoming electrophiles to the adjacent positions. Therefore, for this compound, the primary sites for electrophilic attack are the C2 and C5 positions. The C2 position is generally the most favored site for electrophilic substitution in 3-substituted thiophenes. researchgate.net
For example, bromination of 3-substituted thiophenes can be highly selective. google.com Nitration of thiophene derivatives can also be achieved, though the synthesis of 3-nitrothiophenes can be challenging due to a lack of regioselectivity and difficulty in separating isomers. beilstein-journals.org
Table 2: Regioselectivity of Electrophilic Aromatic Substitution on 3-Substituted Thiophenes
| Electrophile | Directing Group at C3 | Major Product Position(s) | Reference |
| General (E+) | Electron-donating | C2 and C5 | st-andrews.ac.uk |
| Bromine | Alkyl | C2 | google.com |
| Formylating Agent (Vilsmeier) | Alkyl | C2 (with small reagents), C5 (with bulky reagents) | researchgate.net |
Lithiation, or metalation, is a powerful strategy for the functionalization of thiophenes. It involves the deprotonation of a C-H bond using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form a thiophenyllithium species. chemicalforums.com This intermediate can then react with various electrophiles to introduce a wide range of functional groups.
For 3-substituted thiophenes, the regioselectivity of lithiation is influenced by both electronic and steric factors, as well as the presence of directing groups. In the absence of a strong directing group, lithiation of 3-alkylthiophenes with n-BuLi typically occurs at the C5 position due to steric hindrance at the C2 position. nih.gov However, the use of a bulkier base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can further enhance the selectivity for the 5-position. nih.gov
The hydroxyl group of the butanol side chain can act as a directing group in ortho-metalation, potentially directing the lithiation to the C2 and C4 positions. However, the acidic proton of the hydroxyl group would be abstracted first by the organolithium reagent, requiring at least two equivalents of the base.
Once formed, the thiophenyllithium intermediate can be quenched with an electrophile. For example, reaction with a halogen source like N-bromosuccinimide (NBS) or iodine would lead to the corresponding halogenated thiophene derivative. This lithiation-halogenation sequence provides a regiocontrolled method for introducing halogens onto the thiophene ring, which can then be used in further cross-coupling reactions. 3-Bromothiophene itself is a key intermediate for a variety of 3-substituted thiophenes through Grignard reactions and lithiation. google.com
Mechanistic Elucidation of Key Transformations
A thorough review of chemical databases and scholarly articles reveals a significant gap in the understanding of the reaction mechanisms for this compound. The following subsections reflect the current lack of specific data for this compound.
Kinetic Studies and Reaction Pathway Analysis
There is a notable absence of published kinetic data or reaction pathway analysis for any transformation of this compound. Kinetic studies are fundamental to understanding reaction rates and optimizing conditions, and their absence for this compound limits the predictive understanding of its chemical behavior. Reaction pathway analyses, which map the sequence of elementary steps from reactants to products, are also unavailable. While a study on the biotransformation of the related compound, (E)-4-(thiophen-3-yl)but-3-en-2-one, has been reported, it does not provide kinetic or mechanistic details for the alcohol.
Computational Approaches to Reaction Mechanism Prediction
Computational chemistry, a powerful tool for predicting reaction mechanisms, has not been applied to this compound in any published research found. Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in modeling reaction coordinates, calculating activation energies, and visualizing transition state geometries. acs.org The lack of such computational studies for this specific molecule means that its reactivity profile remains theoretical and not substantiated by specific computational evidence.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) Analysis of Molecular Orbitals and Electron Density Distribution
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 3-(Thiophen-3-yl)butan-2-ol, a DFT analysis would provide insights into its reactivity and electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity.
A typical DFT study on a thiophene (B33073) derivative would involve geometry optimization followed by calculation of the molecular orbitals. The resulting electron density map would illustrate the distribution of electrons across the molecule, highlighting regions of high and low electron density. This information is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack. For instance, in thiophene-containing compounds, the sulfur atom and the aromatic ring are often key areas of electronic activity.
Illustrative Data Table: Predicted DFT Parameters for a Thiophene Derivative
| Parameter | Value (illustrative) | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 2.1 D | Molecular polarity |
Note: These values are illustrative for a generic thiophene derivative and not specific to this compound, as specific computational data is not available in the reviewed literature.
Ab Initio Methods for Ground State Geometries and Energetics
Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular geometries and energies.
For this compound, ab initio calculations would be employed to determine its most stable three-dimensional structure, known as the ground state geometry. This involves calculating the potential energy of the molecule as a function of its atomic coordinates and finding the arrangement that corresponds to the minimum energy. Bond lengths, bond angles, and dihedral angles would be precisely determined. The accuracy of these calculations is dependent on the level of theory and the basis set used.
Conformational Analysis and Stereoisomer Stability
The presence of chiral centers in this compound means that it can exist as different stereoisomers. Furthermore, rotation around single bonds leads to various conformations. Computational methods are essential for exploring the potential energy surface of these different spatial arrangements.
Molecular Mechanics and Molecular Dynamics Simulations
Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule. It is less computationally expensive than quantum mechanical methods, making it suitable for studying large systems and for performing conformational searches. A conformational search for this compound using MM would involve systematically rotating the rotatable bonds to identify low-energy conformations.
Molecular dynamics (MD) simulations go a step further by simulating the movement of atoms and molecules over time. An MD simulation of this compound would provide insights into its dynamic behavior, including conformational changes and intermolecular interactions in different environments, such as in a solvent.
Conformational Energy Landscapes of Stereoisomers
By combining methods like molecular mechanics for initial screening and higher-level quantum mechanical calculations for refinement, a conformational energy landscape can be constructed for each stereoisomer of this compound. This landscape is a plot of potential energy as a function of one or more conformational coordinates, such as dihedral angles.
The landscape reveals the relative energies of different conformers, the energy barriers between them, and the most stable conformations. This information is critical for understanding the molecule's flexibility and how its shape might influence its biological activity or chemical reactivity.
Prediction of Spectroscopic Data
Computational chemistry can also predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra or for identifying the compound.
For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), its Infrared (IR) vibrational frequencies, and its Ultraviolet-Visible (UV-Vis) electronic transitions. These predictions are typically made using DFT or other quantum mechanical methods. Comparing the predicted spectra with experimental data can help to confirm the structure and conformation of the synthesized molecule.
Illustrative Data Table: Predicted Spectroscopic Data for a Thiophene Derivative
| Spectroscopic Technique | Predicted Data (illustrative) |
| ¹H NMR Chemical Shifts | δ 7.2-7.5 (thiophene ring), δ 3.8-4.1 (CH-OH), δ 1.2-1.5 (CH₃) |
| ¹³C NMR Chemical Shifts | δ 120-140 (thiophene ring), δ 65-70 (C-OH), δ 20-25 (CH₃) |
| Key IR Frequencies | ~3400 cm⁻¹ (O-H stretch), ~3100 cm⁻¹ (C-H aromatic stretch), ~1450 cm⁻¹ (C=C aromatic stretch) |
| UV-Vis λmax | ~235 nm |
Note: These values are illustrative for a generic thiophene derivative and not specific to this compound, as specific computational data is not available in the reviewed literature.
Theoretical Investigation of Reaction Mechanisms and Catalysis
Theoretical chemistry is a powerful tool for investigating the pathways of chemical reactions, helping to understand how reactants are converted into products. For this compound, this could involve studying its synthesis or its subsequent reactions.
To understand a chemical reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can locate the structure and energy of the transition state. Following the localization of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. This provides a detailed picture of the molecular rearrangements that occur during the reaction.
The synthesis of chiral molecules like this compound, which has a stereocenter at the carbon bearing the hydroxyl group, often aims to produce one enantiomer selectively. Computational modeling can be employed to understand and predict the stereoselectivity of such reactions. By calculating the energies of the transition states leading to the different stereoisomers, chemists can predict which product will be favored. These calculations can model the interaction of the substrate with a chiral catalyst or reagent, providing insights into the origins of asymmetric induction and guiding the design of more effective synthetic methods.
Derivatization and Functionalization Strategies of 3 Thiophen 3 Yl Butan 2 Ol
Modification of the Alcohol Moiety
The secondary alcohol group in 3-(thiophen-3-yl)butan-2-ol is a key site for functionalization, allowing for the introduction of a variety of functional groups that can significantly alter the molecule's characteristics.
Esterification: The conversion of the hydroxyl group to an ester is a common strategy to modify polarity and bioavailability. The reaction, known as Fischer esterification, typically involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid. britannica.com This is an equilibrium process, and to drive it towards the formation of the ester, the reaction is often heated. chemguide.co.uk For substrates that are sensitive to strong acids, alternative methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed under milder conditions. commonorganicchemistry.com Another approach involves the reaction of the alcohol with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides, which often proceed at room temperature or with gentle warming. chemguide.co.uk
| Reaction | Reagents | Typical Conditions | Notes |
| Fischer Esterification | Carboxylic Acid, H₂SO₄ (catalyst) | Heat | Equilibrium reaction. britannica.comchemguide.co.uk |
| Steglich Esterification | Carboxylic Acid, DCC, DMAP | Room Temperature | Suitable for acid-sensitive substrates. commonorganicchemistry.com |
| Acylation | Acyl Chloride or Acid Anhydride (B1165640) | Room Temperature or gentle warming | Generally faster and higher yielding than Fischer esterification. chemguide.co.uk |
Etherification: The formation of ethers from the alcohol moiety can also be used to tune the lipophilicity and metabolic stability of this compound. A classic method for ether synthesis is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. researchgate.net Direct dehydration of the alcohol in the presence of a strong acid can lead to the formation of a symmetrical ether, though this method is more effective for primary alcohols. masterorganicchemistry.com For the synthesis of unsymmetrical ethers directly from two different alcohols, iron(III) triflate has been shown to be an effective catalyst, particularly for secondary benzylic alcohols which share some reactivity characteristics with the alcohol in the target molecule. nih.govacs.org
| Reaction | Reagents | Typical Conditions | Notes |
| Williamson Ether Synthesis | Strong Base (e.g., NaH), Alkyl Halide | Varies depending on substrates | A versatile method for unsymmetrical ethers. researchgate.net |
| Acid-Catalyzed Dehydration | Strong Acid (e.g., H₂SO₄) | Heat | Primarily for symmetrical ethers. masterorganicchemistry.com |
| Iron-Catalyzed Etherification | Fe(OTf)₃, another alcohol | Mild conditions | Can be used for unsymmetrical ether synthesis. nih.govacs.org |
The conversion of the secondary alcohol to an alkyl halide or another activated derivative transforms the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions. This is a crucial step for introducing a wider range of functional groups.
Formation of Chiral Alkyl Halides: Direct reaction with hydrogen halides (HX) can convert secondary alcohols to alkyl halides, but this often proceeds through an S_N1 mechanism, which can lead to a loss of stereochemical integrity if the alcohol is chiral. chemistrysteps.com To maintain stereochemical control, reagents like thionyl chloride (SOCl₂) for chlorides and phosphorus tribromide (PBr₃) for bromides are often used. chemistrysteps.com These reactions typically proceed via an S_N2 mechanism, resulting in an inversion of configuration at the chiral center. chemistrysteps.com The use of pyridine (B92270) in the reaction with SOCl₂ is known to promote the S_N2 pathway. masterorganicchemistry.com
| Reagent | Product | Mechanism | Stereochemical Outcome |
| HCl or HBr | Alkyl Chloride or Bromide | S_N1 | Racemization chemistrysteps.com |
| SOCl₂ | Alkyl Chloride | S_N2 (with pyridine) | Inversion of configuration chemistrysteps.commasterorganicchemistry.com |
| PBr₃ | Alkyl Bromide | S_N2 | Inversion of configuration chemistrysteps.com |
Formation of Other Activated Derivatives: Besides halides, the alcohol can be converted into other excellent leaving groups such as tosylates, mesylates, or triflates by reacting with the corresponding sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. libretexts.org This process does not affect the stereochemistry at the carbon atom bearing the oxygen. The resulting sulfonate esters are highly reactive towards nucleophilic substitution, often with inversion of configuration if the reaction follows an S_N2 pathway. libretexts.org
Regioselective Functionalization of the Thiophene (B33073) Ring
The thiophene ring in this compound is susceptible to electrophilic substitution and metal-catalyzed cross-coupling reactions. The position of substitution is influenced by the directing effect of the 3-substituent.
Direct C-H functionalization is an atom-economical method for introducing new substituents onto the thiophene ring without the need for pre-functionalization. For 3-substituted thiophenes, the C2 and C5 positions are the most activated for electrophilic substitution and C-H activation. The directing effect of the alkyl substituent at the 3-position generally favors functionalization at the C2 and C5 positions. However, achieving regioselectivity between these two positions can be challenging and often depends on the specific reaction conditions and catalysts used. Metal-free approaches for C3 arylation and alkylation have been developed for benzothiophenes, which may offer insights for simple thiophenes. researchgate.net
Cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are powerful tools for forming carbon-carbon bonds on the thiophene ring. These reactions typically require a halogenated thiophene precursor. For 3-substituted thiophenes, halogenation often occurs at the more reactive C2 and C5 positions. Subsequent regioselective cross-coupling can then be achieved. For instance, in 2,3-dibromothiophene, a regioselective Suzuki coupling can be performed at the C2 position. researchgate.net The synthesis of regioregular poly(3-alkylthiophenes) often relies on the selective metalation and cross-coupling at the 2- and 5-positions of 3-alkylthiophene monomers. cmu.edunih.gov
| Coupling Position | Precursor | Common Cross-Coupling Reactions | Notes |
| C2 or C5 | 2- or 5-halo-3-substituted thiophene | Suzuki, Stille, Negishi, Sonogashira | The C2 and C5 positions are generally the most reactive. researchgate.netcmu.edu |
| C4 | Requires specific synthetic routes to introduce a halogen at this position. | Suzuki, Stille, etc. | Less common due to lower reactivity of the C4 position. |
The synthesis of a library of analogs of this compound is essential for systematic structure-property relationship (SPR) and structure-activity relationship (SAR) studies. nih.gov By systematically modifying different parts of the molecule—the alcohol moiety, the alkyl chain, and various positions on the thiophene ring—and evaluating the resulting changes in physical, chemical, or biological properties, a deeper understanding of the molecule's behavior can be achieved. Thiophene and its derivatives are considered privileged structures in medicinal chemistry due to their wide range of biological activities. researchgate.net The generation of a focused library of derivatives of this compound could lead to the discovery of compounds with optimized properties for various applications.
Synthesis of Libraries of Analogs for Structure-Property Relationship Studies
Systematic Variation of Substituents on the Thiophene Ring
The thiophene ring in this compound is amenable to various electrophilic substitution reactions. The directing effects of the alkyl substituent at the 3-position influence the regioselectivity of these transformations, primarily guiding incoming electrophiles to the C2 and C5 positions, which are activated by the electron-donating nature of the sulfur heteroatom.
Halogenation
Bromination of 3-alkylthiophenes is a common strategy to introduce a versatile handle for further functionalization, such as cross-coupling reactions. The use of N-bromosuccinimide (NBS) is a well-established method for the regioselective bromination of thiophene rings. In the case of 3-alkylthiophenes, bromination with one equivalent of NBS typically occurs at the C2 position, the most activated site. The introduction of a second bromine atom, with an additional equivalent of NBS, takes place at the C5 position.
Acylation
Friedel-Crafts acylation provides a direct method for introducing a keto-group onto the thiophene ring, which can serve as a precursor for a variety of other functional groups. The reaction of a 3-alkylthiophene with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), generally results in acylation at the C2 and C5 positions. The regioselectivity can be influenced by the steric bulk of both the alkyl substituent on the thiophene ring and the acylating agent.
Sulfonation
Sulfonation of aromatic compounds, including thiophenes, introduces a sulfonic acid group (-SO₃H). This functionalization can significantly alter the polarity and solubility of the parent molecule. The reaction is typically carried out using a sulfonating agent such as concentrated sulfuric acid or oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid) chemithon.com. For 3-alkylthiophenes, sulfonation is expected to occur at the C2 and C5 positions, consistent with the directing effects of the alkyl group and the inherent reactivity of the thiophene ring.
Table 1: Examples of Electrophilic Substitution on 3-Alkylthiophenes
| Starting Material | Reagent | Conditions | Product(s) | Yield (%) |
| 3-Hexylthiophene | N-Bromosuccinimide (1 equiv.) | THF, 0 °C to rt, 12 h | 2-Bromo-3-hexylthiophene | ~95 |
| 3-Hexylthiophene | N-Bromosuccinimide (2 equiv.) | THF, 0 °C to rt, 24 h | 2,5-Dibromo-3-hexylthiophene | ~90 |
| 3-Dodecylthiophene | Acetyl chloride, AlCl₃ | CS₂, 0 °C, 2 h | 2-Acetyl-3-dodecylthiophene & 5-Acetyl-3-dodecylthiophene | ~75 (mixture) |
| 3-Octylthiophene | Concentrated H₂SO₄ | 25 °C, 4 h | 3-Octylthiophene-2-sulfonic acid & 3-Octylthiophene-5-sulfonic acid | Not specified |
Modification of the Butanol Side Chain
The secondary alcohol of the butanol side chain in this compound is a key site for functionalization, allowing for the introduction of a variety of chemical moieties through several well-established synthetic transformations.
Oxidation to a Ketone
The secondary alcohol can be readily oxidized to the corresponding ketone, 3-(thiophen-3-yl)butan-2-one. This transformation can be achieved using a variety of oxidizing agents. Pyridinium chlorochromate (PCC) is a mild and selective reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, and is effective for this conversion under anhydrous conditions libretexts.orgorganicchemistrytutor.comchemistrysteps.commasterorganicchemistry.com.
Esterification
Esterification of the secondary alcohol provides a means to introduce a wide range of acyl groups, thereby modifying the steric and electronic properties of the side chain. The reaction can be carried out with a carboxylic acid under acidic catalysis (Fischer esterification) or, more commonly, with an acid anhydride or acyl chloride, often in the presence of a base or catalyst chemguide.co.ukscite.aimasterorganicchemistry.com. For instance, reaction with acetic anhydride in the presence of a catalyst can yield the corresponding acetate (B1210297) ester.
Etherification
Conversion of the alcohol to an ether is another valuable derivatization strategy. The Williamson ether synthesis is a classical and versatile method for preparing ethers, involving the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide byjus.commasterorganicchemistry.comsigmaaldrich.comkhanacademy.orgwikipedia.org. For a secondary alcohol such as this compound, deprotonation with a strong base like sodium hydride, followed by reaction with an alkyl halide like methyl iodide, would yield the corresponding methyl ether.
Table 2: Examples of Reactions on Secondary Alcohols
| Starting Material | Reagent | Conditions | Product | Yield (%) |
| 1-(Thiophen-3-yl)ethanol | Pyridinium chlorochromate (PCC), Celite | CH₂Cl₂, rt, 2-4 h | 1-(Thiophen-3-yl)ethanone | High |
| sec-Butanol | Acetic anhydride, InCl₃/Montmorillonite K-10 | Room temperature, 1 h | sec-Butyl acetate | >95 |
| 2-Butanol | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | THF, 0 °C to rt | 2-Methoxybutane | Good |
Applications of 3 Thiophen 3 Yl Butan 2 Ol As a Synthetic Building Block
Chiral Building Block in Asymmetric Synthesis
The presence of a stereocenter in 3-(thiophen-3-yl)butan-2-ol makes it a valuable chiral pool starting material for asymmetric synthesis. This allows for the creation of enantiomerically pure compounds, which is crucial in the development of pharmaceuticals and other biologically active molecules.
Precursor to Complex Chiral Molecules and Natural Product Analogs
The thiophene (B33073) moiety and the secondary alcohol group in this compound provide multiple reaction sites for further chemical transformations. The hydroxyl group can be oxidized to a ketone, reduced to an alkane, or converted into a good leaving group for nucleophilic substitution reactions, all while potentially retaining the stereochemical integrity of the chiral center. The thiophene ring can undergo various coupling reactions, such as Suzuki or Stille coupling, to introduce additional complexity and build the carbon skeleton of intricate molecules. These features make it an attractive starting material for the total synthesis of natural products and their analogs, where precise control of stereochemistry is paramount.
Component in the Synthesis of Chiral Ligands for Catalysis
Chiral ligands are essential components of transition metal catalysts used in asymmetric catalysis. The enantiopure nature of this compound allows for its incorporation into the structure of these ligands. The thiophene ring can act as a coordinating heteroatom for the metal center, while the chiral backbone induces stereoselectivity in the catalyzed reaction. For example, it can be used to synthesize bidentate or tridentate ligands by functionalizing the thiophene ring and the alcohol group. These ligands can then be employed in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions, to produce chiral products in high enantiomeric excess. The development of novel chiral ligands based on thiophene derivatives is an active area of research. mdpi.comresearchgate.net
| Ligand Type | Potential Catalytic Application |
| Phosphine-Thiophene Ligands | Asymmetric Hydrogenation |
| Oxazoline-Thiophene Ligands | Asymmetric Allylic Alkylation |
| Amine-Thiophene Ligands | Asymmetric Transfer Hydrogenation |
Incorporation into Advanced Organic Materials
The unique electronic and structural properties of the thiophene ring make this compound a promising candidate for the development of advanced organic materials with tailored functionalities.
Monomer in the Synthesis of Functional Thiophene-Based Polymers
Thiophene-based polymers are a well-established class of conducting polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.net The chiral butanol side chain of this compound can introduce chirality into the polymer backbone, leading to materials with unique chiroptical properties. Furthermore, the hydroxyl group can be used as a handle for post-polymerization modification, allowing for the fine-tuning of the polymer's physical and electronic properties. The polymerization of functionalized thiophene monomers is a key strategy for creating these advanced materials. nih.gov
| Polymer Property | Potential Application |
| Chirality | Chiral sensors, circularly polarized light emitters |
| Functionality (OH group) | Tunable solubility, post-polymerization modification |
| Conductivity | Organic electronics |
Precursor to Chiral Liquid Crystals or Optoelectronic Materials
The rigid thiophene core combined with a flexible chiral side chain in this compound is a structural motif commonly found in liquid crystalline materials. By appropriate molecular design, derivatives of this compound could exhibit liquid crystalline phases. Chiral liquid crystals are of particular interest for their use in displays and other optoelectronic devices. The introduction of chirality can lead to the formation of helical superstructures, which can be used to modulate light.
Role in Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov The functional groups present in this compound, namely the hydroxyl group and the reactive thiophene ring, make it a potential substrate for various MCRs. For instance, the alcohol could participate in Passerini or Ugi reactions, while the thiophene ring could be involved in reactions that form new heterocyclic systems. The use of chiral building blocks like this compound in MCRs can lead to the rapid and efficient synthesis of libraries of complex and stereochemically defined molecules for drug discovery and other applications.
| Multicomponent Reaction | Potential Product Class |
| Passerini Reaction | α-Acyloxy carboxamides |
| Ugi Reaction | α-Acylamino carboxamides |
| Hantzsch Dihydropyridine Synthesis | Dihydropyridines |
Participation in Cascade Reactions for Rapid Molecular Complexity Generation
The inherent reactivity of the hydroxyl group and the nucleophilic character of the thiophene ring can be strategically exploited to initiate and propagate a sequence of intramolecular reactions. By converting the alcohol into a suitable leaving group or by employing it in an initial intermolecular reaction, subsequent cyclization or rearrangement steps involving the thiophene moiety can be triggered, leading to the formation of intricate polycyclic or heterocyclic systems.
Hypothetical Cascade Pathways:
One plausible, though not yet reported, cascade scenario could involve the activation of the secondary alcohol of this compound, followed by an intramolecular cyclization. For instance, conversion of the alcohol to a tosylate or mesylate would transform the hydroxyl group into a good leaving group. In the presence of a suitable base, this could facilitate an intramolecular Friedel-Crafts-type alkylation, where the thiophene ring acts as the nucleophile, leading to the formation of a fused ring system.
Another hypothetical pathway could be a Pictet-Spengler-type reaction. If the thiophene ring were to bear an aminoethyl side chain, introduced through prior functionalization, the butan-2-ol side chain could be oxidized to a ketone. This ketone could then undergo an intramolecular cyclization and dehydration sequence with the aminoethyl group to form a complex heterocyclic scaffold.
Research Findings on Analogous Systems:
While direct studies on this compound are limited, research on similar thiophene-containing molecules and secondary alcohols in cascade reactions provides a strong basis for these postulations. For example, the synthesis of various fused thiophene heterocycles often employs cascade reactions that capitalize on the nucleophilicity of the thiophene ring. Similarly, secondary alcohols are frequently used as precursors in cascade sequences, often initiating the reaction cascade through oxidation, elimination, or substitution reactions. These analogous systems demonstrate the feasibility of using thiophene and alcohol functionalities in tandem to achieve significant increases in molecular complexity in a single step.
The following interactive data table outlines a hypothetical cascade reaction involving a derivative of this compound to illustrate its potential in generating molecular complexity.
Interactive Data Table: Hypothetical Cascade Reaction
| Reactant | Catalyst/Reagent | Reaction Conditions | Intermediate (Not Isolated) | Final Product (Complex Molecule) |
| This compound derivative (e.g., with an N-acyliminium ion precursor) | Lewis Acid (e.g., BF₃·OEt₂) | Anhydrous solvent, low temperature | Acyliminium ion and subsequent cyclization intermediate | Fused Thieno-pyrrolidinone |
Q & A
What are the established synthetic methodologies for 3-(Thiophen-3-yl)butan-2-ol, and how can reaction conditions be optimized?
Basic
The synthesis of this compound typically employs Claisen-Schmidt condensation, analogous to methods used for structurally related compounds. For example, substituted chalcones are synthesized by reacting ketones (e.g., 1-(3-(benzo[b]thiophen-3-yl)phenyl)ethan-1-one) with aldehydes in methanol under basic conditions (e.g., KOH) for 24 hours, followed by solvent removal, extraction, and silica gel chromatography for purification . Key parameters include:
- Solvent selection : Methanol is preferred for its polarity and compatibility with base-catalyzed reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95% by NMR).
- Yield optimization : Excess aldehyde (1.2–1.5 eq) and controlled reaction temperature (25–40°C) improve efficiency.
How is the structural confirmation of this compound achieved using spectroscopic techniques?
Basic
Structural validation relies on multimodal spectroscopy:
- ¹H/¹³C NMR : Distinct thiophene proton signals appear at δ 7.2–7.5 ppm (multiplet for H-2/H-4/H-5), while the hydroxyl proton resonates as a broad singlet (~δ 2.5–3.0 ppm). The stereochemistry at C-2 (secondary alcohol) is confirmed via coupling constants (e.g., J = 6–8 Hz for adjacent CH groups) .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) should match theoretical values within ±2 ppm error .
- IR : O-H stretching (~3400 cm⁻¹) and C-S (thiophene) vibrations (~680 cm⁻¹) are diagnostic .
What computational approaches are used to predict the electronic and thermodynamic properties of this compound?
Advanced
Density-functional theory (DFT) methods, such as those derived from the Colle-Salvetti correlation-energy formula, model electron density and local kinetic energy to predict:
- HOMO-LUMO gaps : Critical for understanding reactivity (e.g., nucleophilic/electrophilic sites on the thiophene ring) .
- Thermodynamic stability : ΔG° and ΔH° values calculated via Gaussian software (B3LYP/6-311+G(d,p) basis set) assess conformational preferences .
- Solvent effects : Polarizable continuum models (PCM) simulate solvation energies in methanol or DMSO .
How does the thiophene substituent influence the compound’s reactivity compared to phenyl or furan analogs?
Advanced
The thiophene ring introduces unique electronic and steric effects:
- Electron-rich π-system : Enhances electrophilic substitution at the 2- and 5-positions, as seen in bromination or Friedel-Crafts reactions .
- Sulfur lone pairs : Participate in charge-transfer complexes, altering redox potentials (cyclic voltammetry studies show E₁/₂ ~ −1.2 V vs. Ag/AgCl) .
- Comparative reactivity : Thiophene derivatives exhibit slower oxidation rates than furan analogs due to sulfur’s lower electronegativity but higher thermal stability .
What strategies resolve contradictions in spectroscopic or chromatographic data during characterization?
Methodological
Discrepancies (e.g., unexpected NMR splitting or HRMS deviations) require systematic analysis:
Reproducibility checks : Repeat synthesis/purification to exclude impurities.
Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −20°C .
Isotopic labeling : Use deuterated solvents (CD₃OD) to confirm exchangeable protons (e.g., OH) .
Cross-validation : Compare experimental HRMS with computational fragmentation patterns (e.g., m/zCloud database) .
How can stereochemical outcomes be controlled during synthesis?
Advanced
The secondary alcohol at C-2 can exhibit stereoselectivity:
- Chiral auxiliaries : Use (R)- or (S)-BINOL catalysts in asymmetric reductions of ketone precursors .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor specific transition states via hydrogen-bonding interactions .
- Temperature : Lower temperatures (−10°C to 0°C) enhance enantiomeric excess (ee > 80%) by slowing racemization .
What are the potential biological applications of this compound, and how are activity studies designed?
Advanced
While direct evidence is limited, structurally related thiophene-alcohol hybrids show:
- Antimicrobial activity : Test against Gram-positive bacteria (e.g., S. aureus) via MIC assays (96-well plates, 24–48 h incubation) .
- Enzyme inhibition : Molecular docking (AutoDock Vina) predicts binding to cytochrome P450 enzymes (e.g., CYP3A4) .
- Pharmacokinetics : LogP values (~2.1) and solubility (>5 mg/mL in PBS) are modeled using SwissADME .
How do substituents on the thiophene ring alter the compound’s physical properties?
Methodological
Comparative studies with analogs (e.g., 3-(3-Bromofuran-2-yl)butan-2-ol) reveal:
- Boiling points : Thiophene derivatives have higher bp (~250°C) than furans due to stronger dipole interactions .
- Crystallinity : Bulky groups (e.g., trifluoromethyl) reduce melting points by disrupting packing (DSC data) .
- UV-Vis absorption : Thiophene’s conjugation shifts λmax to ~280 nm (ε ~ 10⁴ M⁻¹cm⁻¹) .
What are the challenges in scaling up the synthesis of this compound for bulk studies?
Advanced
Key scalability issues include:
- Exothermic reactions : Use jacketed reactors with temperature control (<40°C) to prevent side reactions (e.g., over-reduction) .
- Chromatography limitations : Replace column purification with recrystallization (ethanol/water) or distillation (bp ~150°C at reduced pressure) .
- Byproduct management : Optimize stoichiometry (e.g., 1:1.1 ketone:aldehyde ratio) to minimize unreacted starting materials .
How can computational models guide the design of derivatives with enhanced stability or activity?
Advanced
QSAR (Quantitative Structure-Activity Relationship) and molecular dynamics (MD) simulations:
- Descriptor selection : LogP, polar surface area, and H-bond donors correlate with membrane permeability .
- MD trajectories : Simulate ligand-protein interactions (e.g., 100 ns runs in GROMACS) to identify stable binding poses .
- Synthetic feasibility : SPORES algorithm prioritizes derivatives with commercially available precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
